Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate
Description
Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate is a heterocyclic compound featuring an isothiazolo[4,5-d]pyrimidine core substituted with an ethoxy group at position 7 and an ethyl ester at position 2. This compound belongs to a broader class of fused pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .
Properties
IUPAC Name |
ethyl 7-ethoxy-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-3-15-9-8-6(11-5-12-9)7(13-17-8)10(14)16-4-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOWIUMVHZZAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC2=C1SN=C2C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as isopropyl alcohol at room temperature, often under ultrasonic activation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can help in scaling up the production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or other reactive sites on the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique isothiazole and pyrimidine moieties facilitate the development of novel derivatives with enhanced properties.
Table 1: Synthetic Routes and Key Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide in acidic medium | Carboxylic acids |
| Reduction | Sodium borohydride in methanol | Alcohols or amines |
| Nucleophilic Substitution | Alkyl halides with sodium hydroxide | Substituted derivatives |
Biological Applications
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. A study synthesized several thiazolo[4,5-d]pyrimidine derivatives and evaluated their efficacy against Candida albicans, Escherichia coli, and Pseudomonas aeruginosa. Some compounds demonstrated significant activity against C. albicans compared to others .
Antiviral Activity
The compound has also been investigated for its antiviral properties. In vitro studies have shown its potential to inhibit viral replication by targeting specific viral enzymes or receptors. This mechanism is crucial for developing antiviral therapies.
Case Study: Antimicrobial Evaluation
A study conducted on a series of thiazolo[4,5-d]pyrimidine derivatives highlighted their varying levels of antimicrobial activity, with some compounds showing promising results against resistant strains of bacteria and fungi .
Medicinal Applications
Drug Development
The compound is being explored for its potential use in drug development due to its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit certain signaling pathways involved in inflammation and cancer progression.
Table 2: Summary of Biological Activities
| Activity Type | Target Pathway/Mechanism | Observed Effects |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | Reduced growth of pathogens |
| Antiviral | Inhibition of viral replication | Lower viral load |
| Anti-inflammatory | Modulation of NF-kB signaling | Decreased inflammatory markers |
Industrial Applications
This compound is also utilized in the development of new materials with specific chemical properties. Its stability and reactivity make it suitable for applications in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Ethyl (R)-8-ethoxy-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate (4j’)
- Structure : Features a benzo[4,5]thiazolo[3,2-a]pyrimidine core with ethoxy, methyl, and pyridinyl substituents.
- Synthesis : Yield of 81% via camphorsulphonic acid-catalyzed enantioselective methods .
- Properties :
- However, the isothiazolo core in the target compound may confer distinct electronic properties due to sulfur’s electronegativity .
Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
- Structure : Pyrazolo[1,5-a]pyrimidine core with a ketone group and ethyl ester.
- Safety Data : Classified under GHS guidelines with specific handling requirements for cytotoxicity .
Antimicrobial and Antioxidant Activities
- Thiazolo[3,2-a]pyrimidine Derivatives : Compounds synthesized via Biginelli reactions exhibit moderate to good antimicrobial activity against bacterial and fungal strains. For example, ethyl 9-aryl-7-methyl-2,4-dithioxo derivatives showed IC₅₀ values in the 10–50 µM range .
- Benzo[4,5]thiazolo[3,2-a]pyrimidines : Derivatives like 4j’ and 4k’ (with trifluoromethoxy substituents) demonstrated cytotoxicity against cancer cell lines (A549, HeLa) at IC₅₀ values of 5–20 µM, suggesting substituent-dependent efficacy .
Physicochemical Properties
*Calculated based on molecular formula.
Biological Activity
Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on available literature.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that incorporate various heterocyclic compounds. The process generally includes:
- Formation of Isothiazole Ring : The initial step usually involves the reaction of appropriate thioketones with ethyl cyanoacetate or similar reagents.
- Cyclization : Subsequent cyclization reactions lead to the formation of the pyrimidine ring fused with the isothiazole structure.
- Esterification : The final product is obtained through esterification with ethanol, resulting in the ethyl ester derivative.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against a variety of pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.
Anticancer Properties
Research has demonstrated that this compound possesses anticancer activity, particularly against various human cancer cell lines. In vitro studies have reported that this compound induces apoptosis in cancer cells through:
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, leading to reduced cell proliferation.
- Induction of Apoptosis : Mechanistic studies suggest that it activates caspase pathways, thereby promoting programmed cell death.
Table 1: Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | MIC 32–128 µg/mL | |
| Anticancer | MDA-MB-231 (breast) | Induces apoptosis | |
| A549 (lung) | Cell cycle arrest (G2/M) |
Detailed Research Findings
- Antimicrobial Studies : In a comparative study involving various derivatives, this compound was found to be one of the most potent compounds against E. coli and S. aureus with an IC50 value of approximately 64 µg/mL for E. coli .
- Anticancer Mechanism : A study focusing on MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 100 µM concentration). Flow cytometry analysis confirmed G2/M phase arrest and increased annexin V positive cells indicative of apoptosis .
- Structure-Activity Relationship (SAR) : It has been noted that modifications on the ethoxy group significantly affect biological activity. For example, replacing ethoxy with a longer alkyl chain increased antimicrobial potency but decreased anticancer efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
